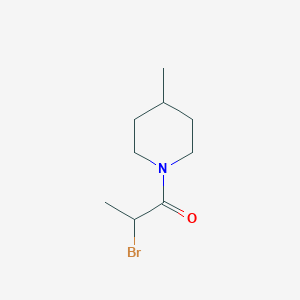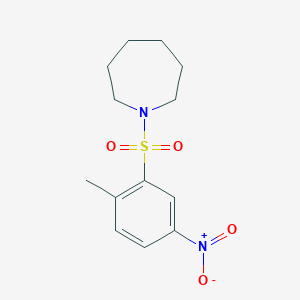![molecular formula C20H28N4OS B2728195 2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-cyclohexylacetamide CAS No. 422532-82-9](/img/structure/B2728195.png)
2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-cyclohexylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Quinazoline and its derivatives, including 2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-cyclohexylacetamide, are recognized for their broad spectrum of biological activities. These heterocyclic compounds have been extensively studied for their potential in medicinal chemistry, particularly for their anti-cancer, antibacterial, anti-inflammatory, and antimalarial activities. The quinazoline nucleus, being stable, allows for the introduction of various bioactive moieties, leading to the synthesis of novel medicinal agents with enhanced biological activities (Tiwary et al., 2016).
Anticancer Properties
Quinazoline derivatives have been a focus of research for their anticancer properties. These compounds, through modification and the introduction of novel functional groups, have shown significant potential in inhibiting the growth of various cancer cell lines. They target multiple pathways involved in cancer progression, including EGFR inhibition, which is crucial for the treatment of various cancers. The development of quinazoline compounds as anticancer agents remains a promising area of research, with a vast array of protein targets and structural diversity allowing for the discovery of new therapeutic agents (Ravez et al., 2015).
Optoelectronic Applications
Beyond their biological activities, quinazoline derivatives have also been explored for their application in optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, show great value in the creation of novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. Their electroluminescent properties, particularly when substituted with aryl or hetaryl groups, make them suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. This highlights the versatile application potential of quinazoline derivatives beyond the pharmaceutical domain (Lipunova et al., 2018).
Mechanism of Action
Target of Action
Quinazoline derivatives, a class to which this compound belongs, have been known to interact with a variety of biological targets .
Mode of Action
It is known that quinazoline derivatives can interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Quinazoline derivatives have been found to impact a broad range of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Quinazoline derivatives have been associated with a wide range of biological activities, suggesting diverse potential effects .
properties
IUPAC Name |
2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4OS/c1-2-3-13-21-19-16-11-7-8-12-17(16)23-20(24-19)26-14-18(25)22-15-9-5-4-6-10-15/h7-8,11-12,15H,2-6,9-10,13-14H2,1H3,(H,22,25)(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRBAOMGLCEKNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-methoxybenzenecarboxamide](/img/structure/B2728114.png)
![N-[3-(4-chlorophenyl)-4-oxochromen-2-yl]-2-piperidin-1-ylacetamide](/img/structure/B2728116.png)
![2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2728117.png)
![1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(p-tolyl)urea](/img/structure/B2728118.png)



![1,7-dimethyl-3-[(4-methylphenyl)methyl]-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2728126.png)



![3-[(3,4-dimethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B2728133.png)